N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further substituted with a fluorobenzene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3). Finally, the fluorobenzene sulfonamide group is added through a nucleophilic substitution reaction involving 2-fluorobenzenesulfonyl chloride and the tetrahydroquinoline derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the production rate and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing nucleophilic substitution reactions with reagents like 2-fluorobenzenesulfonyl chloride.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Generation of sulfonamide derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interaction with various biomolecules and cellular components.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
. Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based molecules. the presence of the fluorobenzene group and the benzoyl moiety distinguishes it from its counterparts, providing unique chemical and biological properties.
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Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-13-12-16-9-6-14-25(20(16)15-18)22(26)17-7-2-1-3-8-17/h1-5,7-8,10-13,15,24H,6,9,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAOMJVXJDHYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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